molecular formula C23H21N3O3S2 B2532396 N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide CAS No. 899960-91-9

N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide

Cat. No.: B2532396
CAS No.: 899960-91-9
M. Wt: 451.56
InChI Key: JGDCDDGKNUXKBG-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide (CAS 922897-10-7) is a synthetic organic compound with a molecular formula of C23H21N3O3S2 and a molecular weight of 451.56 g/mol . This molecule is designed as a hybrid scaffold, incorporating both a benzothiazole and a benzenesulfonamide pharmacophore, two structural features known for their broad and significant pharmacological activities. Benzothiazole derivatives have been extensively investigated and demonstrate a wide range of biological properties, including antitubercular, anticonvulsant, and antitumor activities . Specifically, certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have shown promising in vivo antidiabetic activity in non-insulin-dependent diabetes mellitus models, with some analogs acting as potential inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme . Furthermore, sulfonamide moieties are recognized as potent inhibitors of various enzymes, such as carbonic anhydrase (CA) and acetylcholinesterase (AChE), which are relevant targets for conditions like glaucoma, epilepsy, and Alzheimer's disease . The specific presence of the benzyl(ethyl)sulfamoyl group in this compound suggests potential for interaction with enzymatic active sites. This makes this compound a valuable chemical tool for researchers in medicinal chemistry, particularly for those focused on synthesizing novel heterocyclic compounds and evaluating their efficacy as enzyme inhibitors in biochemical assays. It is intended for use in early-stage drug discovery and basic scientific research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-2-26(15-17-6-4-3-5-7-17)31(28,29)20-11-8-18(9-12-20)23(27)25-19-10-13-21-22(14-19)30-16-24-21/h3-14,16H,2,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDCDDGKNUXKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfamoyl-Benzamide Motifs

(a) 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
  • Key Differences :
    • Replaces the 1,3-benzothiazole with a 1,3,4-oxadiazole ring.
    • Sulfamoyl group: Benzyl(methyl) vs. benzyl(ethyl) in the target compound.
  • Properties : Molecular weight = 505.6 g/mol; XLogP3 = 4.2 (similar to the target’s analogs).
  • Activity : Tested against Candida spp., showing moderate antifungal activity (MIC = 32–64 µg/mL) .
(b) 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
  • Key Differences :
    • Cyclohexyl(ethyl)sulfamoyl group instead of benzyl(ethyl).
    • Heterocycle: 1,3,4-oxadiazole with a furan substituent.
  • Activity : Exhibited broader antifungal activity (MIC = 8–32 µg/mL) due to the furan moiety enhancing membrane penetration .
(c) N-(4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl)-2-(3-(pyridin-4-yl)-triazolo[3,4-b]thiadiazol-6-yl)benzamide (5a–h)
  • Key Differences :
    • Triazolo-thiadiazole core instead of benzothiazole.
    • Pyrimidinyl-sulfamoyl group.
  • Activity : Strong antibacterial activity (MIC = 2–8 µg/mL) against Staphylococcus aureus and Escherichia coli .

Benzothiazole-Based Analogues

(a) 4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
  • Key Differences :
    • Methoxy and methyl groups on the benzothiazole ring.
    • Benzyl(methyl)sulfamoyl vs. benzyl(ethyl)sulfamoyl.
  • Properties : Molecular weight = 481.6 g/mol; XLogP3 = 4.2.
  • Implications : Higher lipophilicity (XLogP3) may enhance membrane permeability compared to ethyl-substituted analogs .
(b) 4-[Ethyl(phenylmethyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
  • Key Differences :
    • Nitro and methoxy substituents on the benzothiazole.
    • Identical sulfamoyl group to the target compound.

Comparative Data Table

Compound Name Core Structure Sulfamoyl Group Molecular Weight (g/mol) XLogP3 Key Activity (MIC Range)
N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide 1,3-Benzothiazole Benzyl(ethyl) ~480–500 (estimated) ~4.5 Not reported
LMM5 1,3,4-Oxadiazole Benzyl(methyl) 505.6 4.2 Antifungal (32–64 µg/mL)
LMM11 1,3,4-Oxadiazole Cyclohexyl(ethyl) 498.6 3.8 Antifungal (8–32 µg/mL)
Compound 5a–h Triazolo-thiadiazole Pyrimidinyl 450–550 3.5–4.5 Antibacterial (2–8 µg/mL)
4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide 1,3-Benzothiazole Benzyl(methyl) 481.6 4.2 Not reported

Key Research Findings

Cyclohexyl(ethyl) in LMM11 enhances antifungal activity, likely due to increased hydrophobicity .

Role of Heterocyclic Cores :

  • Benzothiazoles (target) may exhibit better DNA intercalation or enzyme inhibition compared to oxadiazoles or triazolo-thiadiazoles .
  • Oxadiazoles (LMM5, LMM11) improve metabolic stability but reduce solubility .

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro in ) may enhance reactivity but increase toxicity .
  • Methoxy groups () improve pharmacokinetic profiles by modulating logP values .

Biological Activity

N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various studies and findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a sulfonamide group and a benzamide structure, which is known for conferring various biological properties. The synthesis typically involves multi-step organic reactions, including condensation reactions between benzothiazole derivatives and benzamide precursors under controlled conditions. Various synthetic methods have been employed, such as:

  • Knoevenagel condensation
  • Microwave-assisted synthesis
  • One-pot multicomponent reactions

These methods not only enhance yield but also improve the purity of the final product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.
  • Methods : MTT assay was used to evaluate cell proliferation, while flow cytometry assessed apoptosis and cell cycle arrest.

Results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through modulation of key signaling pathways such as AKT and ERK .

Anticonvulsant Activity

A series of related benzothiazole compounds have been evaluated for anticonvulsant activity. In particular, studies utilizing the maximal electroshock (MES) test indicated that several synthesized compounds demonstrated efficacy in reducing seizure activity without exhibiting neurotoxicity or liver toxicity .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to downstream effects on cellular signaling pathways. This interaction is crucial for its anticancer and anticonvulsant activities.

Comparative Analysis with Similar Compounds

A comparison with other benzothiazole derivatives reveals that this compound exhibits unique properties due to its specific substitution pattern. The following table summarizes key characteristics of selected related compounds:

Compound NameAnticancer ActivityAnticonvulsant ActivityUnique Features
Compound AModerateYesContains nitro group
Compound BHighNoExhibits dual action
This compoundHighYesSulfonamide linkage enhances potency

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings. For example:

  • Study on Antitumor Activity : A novel derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent.
  • Evaluation in CNS Disorders : Compounds were tested in animal models for their ability to mitigate seizures, showing promise as therapeutic agents for epilepsy.

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